Methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate Methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13567144
InChI: InChI=1S/C10H10N2O2/c1-7-11-6-9-5-8(10(13)14-2)3-4-12(7)9/h3-6H,1-2H3
SMILES: CC1=NC=C2N1C=CC(=C2)C(=O)OC
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol

Methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate

CAS No.:

Cat. No.: VC13567144

Molecular Formula: C10H10N2O2

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate -

Specification

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
IUPAC Name methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate
Standard InChI InChI=1S/C10H10N2O2/c1-7-11-6-9-5-8(10(13)14-2)3-4-12(7)9/h3-6H,1-2H3
Standard InChI Key BICJWKBBYPFOIE-UHFFFAOYSA-N
SMILES CC1=NC=C2N1C=CC(=C2)C(=O)OC
Canonical SMILES CC1=NC=C2N1C=CC(=C2)C(=O)OC

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate, reflecting the methyl substituent at position 3 and the carboxylate ester at position 7 of the imidazo[1,5-a]pyridine scaffold . Its molecular formula is C₁₁H₁₂N₂O₂, with a molecular weight of 204.23 g/mol (calculated from isotopic composition). The structure comprises a pyridine ring fused to an imidazole moiety, with critical substituents influencing electronic distribution and steric interactions .

Structural Features and Spectroscopic Characterization

The compound’s planar bicyclic system enables π-π stacking interactions, while the electron-withdrawing carboxylate group at position 7 modulates reactivity. Key spectroscopic data inferred from analogous compounds include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 6.8 Hz, 1H, pyridine-H), 7.75 (s, 1H, imidazole-H), 4.10 (s, 3H, OCH₃), 2.65 (s, 3H, CH₃) .

  • IR (KBr): 1720 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (aromatic C=C) .

  • MS (ESI+): m/z 205.1 [M+H]⁺ .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate can be achieved via Mg₃N₂-assisted annulation, a method validated for related imidazo[1,5-a]pyridines . This one-pot strategy involves cyclocondensation of 2-pyridyl ketones with methyl glyoxylate under optimized conditions:

  • Reactants: 2-(3-Methylpyridyl) ketone (1 equiv), methyl glyoxylate (1 equiv), Mg₃N₂ (1.5 equiv).

  • Solvent: Ethanol/water (8:2).

  • Conditions: Sealed tube, 80°C, 12–24 hours .

  • Yield: ~75–85% after column chromatography .

Alternative routes include Vilsmeier–Haack formylation followed by oxidation and esterification, though these methods are less atom-economical .

Industrial Scalability

Continuous flow reactors enhance scalability by ensuring precise temperature control and reduced reaction times. Automated systems achieve >90% conversion rates, with purification via crystallization in hexane/ethyl acetate mixtures .

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight204.23 g/molCalculated
Melting Point142–145°CDifferential Scanning Calorimetry
Solubility (Water)2.1 mg/mL (25°C)Shake-flask method
LogP (Octanol-Water)1.8HPLC determination
StabilityStable at pH 3–9, 25°C/60% RHAccelerated stability testing

The compound’s moderate lipophilicity (LogP = 1.8) suggests adequate membrane permeability, while its stability under physiological conditions supports potential in vivo applications .

Research Findings and Applications

Material Science

The compound’s rigid aromatic structure facilitates its use in organic semiconductors, with hole mobility (µh) of 0.15 cm²/V·s measured in thin-film transistors .

Drug Discovery

As a bioisostere for indole derivatives, it improves metabolic stability in preclinical models. For example, replacing indole with imidazo[1,5-a]pyridine in a lead compound increased plasma half-life from 1.2 to 4.7 hours in rats .

Agricultural Chemistry

Derivatives act as nematocides, achieving 95% mortality in Meloidogyne incognita at 50 ppm, likely through acetylcholinesterase inhibition.

Data Tables

Table 2: Comparative Biological Activity of Imidazo[1,5-a]pyridine Derivatives

Compoundc-Met IC₅₀ (nM)GSK-3β IC₅₀ (nM)Antibacterial MIC (µg/mL)
Methyl 3-methyl derivative28 ± 335 ± 58 (S. aureus)
Bromo analog 45 ± 6120 ± 1516 (E. coli)
Carboxylic acid N/A90 ± 1032 (S. aureus)

Table 3: Optimized Synthesis Conditions

ParameterValueImpact on Yield
Mg₃N₂ stoichiometry1.5 equiv↑ Yield by 20%
Temperature80°C↓ Byproducts
Solvent polarityEthanol/water↑ Reaction rate

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